molecular formula C9H11NO2 B11805567 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde

2-(Furan-2-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11805567
M. Wt: 165.19 g/mol
InChI Key: AQSJZFNBEYWJNZ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrrolidine-1-carbaldehyde is an organic compound that features a furan ring fused to a pyrrolidine ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde can be achieved through several methods. One common approach involves the condensation of furan-2-carbaldehyde with pyrrolidine under acidic conditions. This reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the furan and pyrrolidine rings, along with the reactive aldehyde group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(furan-2-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C9H11NO2/c11-7-10-5-1-3-8(10)9-4-2-6-12-9/h2,4,6-8H,1,3,5H2

InChI Key

AQSJZFNBEYWJNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CC=CO2

Origin of Product

United States

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